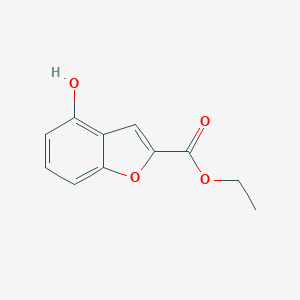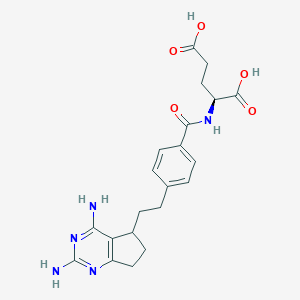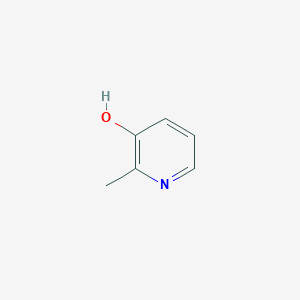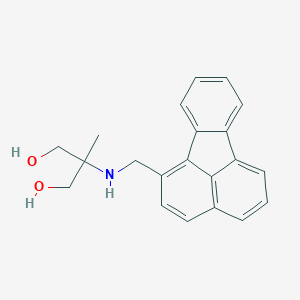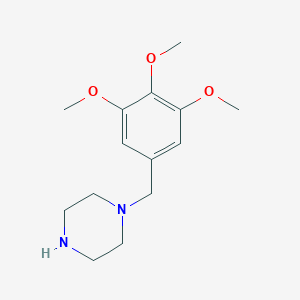
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Vue d'ensemble
Description
The compound 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is a derivative of oxindole, which is a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules and pharmaceuticals. The oxindole core is a versatile scaffold in medicinal chemistry, often modified to enhance biological activity or to create novel compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related 2-(3-oxoindolin-2-ylidene)acetonitriles has been achieved through different methods. One approach involves oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which proceeds via nucleophilic intramolecular cyclization and oxidation of the aniline moiety, leading to improved yields and reaction scope . Another method is a one-pot synthesis that starts with ortho-nitroacetophenones and involves a base-assisted aldol reaction, followed by hydrocyanation and reductive cyclization . These methods highlight the synthetic versatility of the oxindole core and its derivatives.
Molecular Structure Analysis
The molecular structure of oxindole derivatives like 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is characterized by the presence of an indole ring fused with a lactam structure. The oxindole core itself is a bicyclic system consisting of a benzene ring fused to a pyrrolidone ring. Substituents on the oxindole core, such as hydroxyl groups, nitriles, and exocyclic double bonds, can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Oxindole derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, the synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles from 3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-ones involves reactions with Appel’s salt, leading to dithiazole ring-opening reactions . Additionally, base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles can result in unexpected fragmentation and 1,2-aryl shifts, yielding 3-hydroxyindolin-2-ones or hexahydropyrrolo[3,2-b]indoles depending on the protection of the nitrogen atoms .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile are not detailed in the provided papers, oxindole derivatives generally exhibit properties that make them valuable in drug design. These properties include moderate polarity due to the lactam nitrogen and potential hydrogen bonding from substituents like hydroxyl groups. The presence of a nitrile group can also contribute to the compound's reactivity, making it a candidate for further functionalization.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
One-Pot Synthesis Techniques : A one-pot approach for synthesizing 2-(3-oxoindolin-2-yl)acetonitriles has been developed, showcasing a base-assisted aldol reaction followed by hydrocyanation, leading to an unusual reductive cyclization reaction (Aksenov et al., 2022).
Base-Assisted Transformations : Studies have explored base-assisted transformations of 2-(3-oxoindolin-2-yl)acetonitriles, revealing unexpected reactions and products, such as 3-hydroxyindolin-2-ones and hexahydropyrrolo[3,2-b]indoles (Aksenov et al., 2022).
Nucleophilic Intramolecular Cyclization : A method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles via nucleophilic intramolecular cyclization involving oxidation has been described, improving yields and expanding reaction scope (Aksenov et al., 2022).
Stereochernistry Analysis : The stereochemistry of functionally-substituted 2-oxoindolin-3-ylidene derivatives, including substituted acetonitriles, has been established using pmr and ir spectroscopy (Long, Richards, & Ross, 1978).
Palladium-Catalyzed Cascade Reactions : A palladium-catalyzed three-component cascade reaction has been utilized to synthesize 2-arylquinoline-4-carboxylates from 2-(2-oxoindolin-3-yl)acetonitrile, showcasing high functional group tolerance and polarity-sensitive fluorescence properties (Zhao et al., 2021).
Lewis Acid-Catalyzed Reactions : Indium chloride as a Lewis acid catalyst has been used in a three-component reaction, yielding functionalized 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides (Jiang & Yan, 2016).
Biological and Pharmacological Studies
- Anticancer Applications : The reduction of 2-(3-oxoindolin-2-yl)acetonitriles has been utilized in preparing 2-(1H-Indol-3-yl)acetamides with antiproliferative properties, highlighting potential applications in cancer research (Aksenov et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUDHCNWCIINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



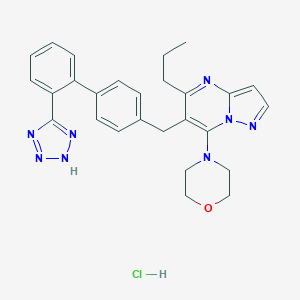
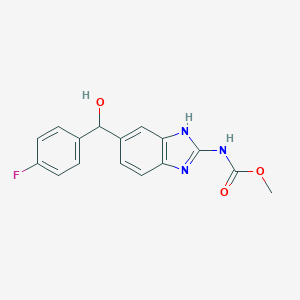
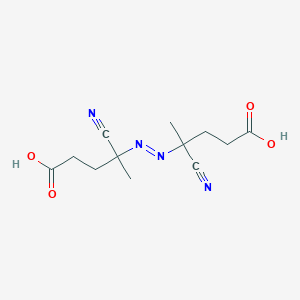

![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
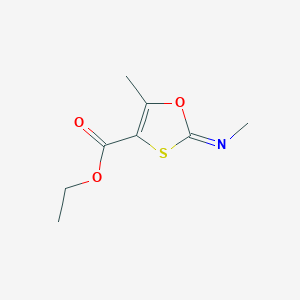
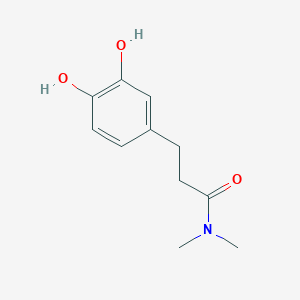
![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)
